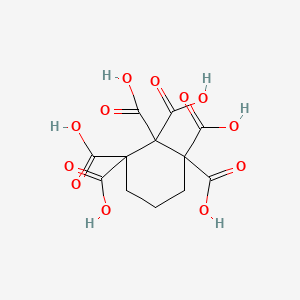

Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid is a hypothetical compound that would be a derivative of cyclohexane with carboxylic acid groups attached to each carbon atom. While the specific compound is not directly studied in the provided papers, related cyclohexane carboxylic acids and their derivatives are extensively researched due to their interesting supramolecular architectures and potential applications in organic synthesis and supramolecular chemistry.

Synthesis Analysis

The synthesis of cyclohexane carboxylic acid derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of the highest-energy stereoisomer of hexafluorocyclohexane, a related compound, requires a 12-step protocol, demonstrating the complexity of synthesizing substituted cyclohexanes . Another study describes a practical synthesis of mikanecic acid, a cyclohexene dicarboxylic acid derivative, through a DABCO-catalyzed coupling reaction, indicating the use of catalysts in the synthesis of cyclohexane derivatives .

Molecular Structure Analysis

The molecular structure of cyclohexane carboxylic acid derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of cyclohexane-1,3cis,5cis-tricarboxylic acid (CTA) has been determined from powder X-ray diffraction data, revealing a triclinic structure with hydrogen bond motifs forming supramolecular sheets . Similarly, the structure of all-cis 1,2,3,4,5,6-hexafluorocyclohexane shows a classic chair conformation with a high molecular dipole, which is unusual for aliphatic compounds .

Chemical Reactions Analysis

Cyclohexane carboxylic acid derivatives undergo various chemical reactions, including bromination, epoxidation, and ring-opening reactions. For example, bromination of 3-cyclohexene-1-carboxylic acid yields mixtures of dibromo-derivatives and lactones, while the epoxydation of its methyl ester occurs predominantly anti to the methoxycarbonyl group . These reactions are influenced by the electron-withdrawing substituents and the stereochemistry of the cyclohexane ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane carboxylic acid derivatives are influenced by their molecular structures and the presence of substituents. The supramolecular architectures of CTA in acid-base complexes, for example, include tapes, sheets, and interpenetrating networks, which are stabilized by strong O-H...O and weak C-H...O hydrogen bonds . These structures can significantly affect the compound's solubility, melting point, and reactivity. The facial polarity of hexafluorocyclohexane, as another example, results from the clustering of electronegative fluorine atoms, which could lead to unique packing in the solid state and potential applications in supramolecular chemistry .

科学的研究の応用

Organic Synthesis and Intermediates

Cyclohexane and its derivatives serve as key intermediates in organic synthesis. They are utilized in the production of various downstream products such as epoxy cyclohexane, hexanedioic acid, and cyclohexanol. These compounds play a crucial role in industrial applications and are fundamental in synthesizing materials and chemicals with extensive utility (Liu Shou-chang, 2006).

Plasticizers

Cyclohexane dicarboxylic acid esters, recognized for their environmental friendliness, act as non-toxic plasticizers. They offer an alternative to phthalates, which are associated with potential health risks. Studies have demonstrated the synthesis and application of these esters, highlighting their similar performance to traditional plasticizers and their potential in enhancing the flexibility of polymers such as PVC (Y. Ou, Xuejia Ding, Long Zhang, 2014).

Catalysis and Oxidation Reactions

The catalytic oxidation of cyclohexane, facilitated by various catalysts, is a pivotal process in the chemical industry. This reaction pathway is instrumental in producing cyclohexanol and cyclohexanone, which are precursors for the synthesis of adipic acid and caprolactam. Research highlights the efficiency of specific catalysts in these oxidation processes, demonstrating significant conversions and selectivities (Ranjit Kumar, S. Sithambaram, S. Suib, 2009).

Environmental Applications

In the context of environmental sustainability, cyclohexane derivatives have been explored as alternatives to hazardous substances. Their biodegradation potential and application in reducing the environmental impact of plasticizers are of particular interest. Studies on new generation plasticizers like cyclohexane dicarboxylic acid diisononyl ester (DINCH) focus on their reduced toxicity and environmental footprint (E. Dziwiński, B. Poźniak, Józef Lach, 2017).

Material Science

The structural versatility of cyclohexane-based compounds extends to material science, where they contribute to the development of novel materials. Supramolecular architectures utilizing cyclohexane tricarboxylic acids, for example, showcase the potential of these compounds in designing complex structures with unique properties (N. Shan, A. Bond, W. Jones, 2003).

特性

IUPAC Name |

cyclohexane-1,1,2,2,3,3-hexacarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O12/c13-4(14)10(5(15)16)2-1-3-11(6(17)18,7(19)20)12(10,8(21)22)9(23)24/h1-3H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWKIJKUDWYINL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594319 |

Source

|

| Record name | Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid | |

CAS RN |

67537-70-6 |

Source

|

| Record name | Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the conformation of cyclohexanehexacarboxylic acid influence its coordination behavior?

A: Cyclohexanehexacarboxylic acid exhibits conformational flexibility, with various isomers possible depending on the orientation of the carboxylic acid groups. Research has shown that different conformations, such as the all-cis (H6Lcis), all-trans (Ltrans), and mixed conformations (e.g., e,e,e,e,e,e and e,e,e,e,a,a) exhibit distinct coordination behaviors. For instance, the all-cis isomer can chelate metal ions with three carboxylate groups in equatorial positions, leading to the formation of two-dimensional networks. [, , ] In contrast, the all-trans isomer, formed under hydrothermal conditions, can adopt a configuration with four chelating and two monodentate carboxylate groups, resulting in three-dimensional frameworks. [] The ability to trap specific conformations by controlling reaction conditions presents opportunities for tailoring material properties. [, ]

Q2: What is the role of auxiliary ligands in the formation of cyclohexanehexacarboxylic acid-based coordination polymers?

A: The introduction of auxiliary ligands, such as 2,2'-bipyridine (2,2'-bpy) or 4,4'-bipyridine (4,4'-bpy), can significantly influence the structure and properties of cyclohexanehexacarboxylic acid-based coordination polymers. These auxiliary ligands can compete with the carboxylate groups for coordination to metal ions, leading to the formation of diverse structures, including 2D layers, 3D frameworks, and supramolecular networks. [, ] The choice of auxiliary ligand can affect the dimensionality of the resulting framework and introduce additional interactions, such as π-π stacking. []

Q3: Can cyclohexanehexacarboxylic acid undergo chemical transformations during coordination polymer synthesis?

A: Yes, under specific reaction conditions, cyclohexanehexacarboxylic acid can undergo decarboxylation. For example, in a one-pot hydrothermal reaction involving Cu(NO3)2, H6L, 4,4'-bpy, and NaOH, researchers observed the in situ formation of 1,3,5-benzenetricarboxylic acid (H3btc) through the decarboxylation of H6L. [] This decarboxylation process highlights the potential for generating new ligands and materials from cyclohexanehexacarboxylic acid under controlled conditions.

Q4: What are the potential applications of coordination polymers based on cyclohexanehexacarboxylic acid?

A4: Coordination polymers incorporating cyclohexanehexacarboxylic acid demonstrate potential in various applications, including:

- Gas storage and separation: The formation of porous frameworks with nanoscale cages suggests potential in gas adsorption and separation processes. [, ]

- Catalysis: The presence of coordinatively unsaturated metal sites within the frameworks could offer catalytic activity, potentially enabling applications in heterogeneous catalysis. []

- Sensing: The luminescent properties of lanthanide-containing cyclohexanehexacarboxylic acid complexes may be exploitable for sensing applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)